5-(chloromethyl)-1-isopropyl-1H-pyrazole
Overview
Description
5-(chloromethyl)-1-isopropyl-1H-pyrazole: is a heterocyclic organic compound that features a pyrazole ring substituted with a chloromethyl group at the 5-position and an isopropyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-1-isopropyl-1H-pyrazole typically involves the chloromethylation of 1-isopropyl-1H-pyrazole. One common method includes the reaction of 1-isopropyl-1H-pyrazole with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and susceptible to nucleophilic attack by the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-(chloromethyl)-1-isopropyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of substituted pyrazoles with various functional groups.
Oxidation: Formation of pyrazole carboxylic acids or aldehydes.
Reduction: Formation of 5-methyl-1-isopropyl-1H-pyrazole.
Scientific Research Applications
5-(chloromethyl)-1-isopropyl-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its reactive chloromethyl group.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 5-(chloromethyl)-1-isopropyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biological pathways, including those involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
5-(chloromethyl)-1H-pyrazole: Lacks the isopropyl group, making it less hydrophobic and potentially less bioavailable.
1-isopropyl-1H-pyrazole: Lacks the chloromethyl group, reducing its reactivity in substitution reactions.
5-(bromomethyl)-1-isopropyl-1H-pyrazole: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
Uniqueness
5-(chloromethyl)-1-isopropyl-1H-pyrazole is unique due to the presence of both the chloromethyl and isopropyl groups, which confer distinct chemical reactivity and biological properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Biological Activity
5-(Chloromethyl)-1-isopropyl-1H-pyrazole is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antibacterial properties. Various studies have been conducted to assess its efficacy and potential applications in medicinal chemistry.
Overview of Pyrazole Derivatives
Pyrazoles are five-membered heterocyclic compounds that have been extensively studied for their pharmacological properties. They are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, antiviral, and antituberculosis effects . The structural modifications in pyrazole derivatives can significantly influence their biological activities.
Anticancer Activity
Mechanisms of Action:
The anticancer potential of this compound can be attributed to its ability to inhibit tumor cell proliferation and induce apoptosis. Recent studies have demonstrated that compounds with similar pyrazole structures exhibit significant antiproliferative effects against various cancer cell lines, including lung (A549), breast (MDA-MB-231), and liver (HepG2) cancers .
Case Studies:
- In vitro Studies:
- In vivo Studies:
Anti-inflammatory Activity
Mechanisms of Action:
The anti-inflammatory effects of this compound are primarily linked to its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. Inhibition of COX-2 has been associated with reduced inflammation and pain .
Research Findings:
- In a study assessing COX-2 inhibition, compounds similar to this compound exhibited IC50 values comparable to the standard anti-inflammatory drug celecoxib .
Antibacterial Activity
Mechanisms of Action:
The antibacterial activity of pyrazole derivatives is attributed to their ability to disrupt bacterial cell wall synthesis and inhibit bacterial growth through various mechanisms.
Case Studies:
- In vitro Studies:
- Pyrazole derivatives were tested against several bacterial strains, showing significant inhibition against both Gram-positive and Gram-negative bacteria .
- The minimum inhibitory concentration (MIC) values indicated strong antibacterial properties, suggesting potential for development as antimicrobial agents .
Summary of Biological Activities
Activity | Mechanism | IC50/Effectiveness |
---|---|---|
Anticancer | Induction of apoptosis, inhibition of cell proliferation | IC50: 1.32 µM - 26 µM across various lines |
Anti-inflammatory | Inhibition of COX enzymes | IC50 comparable to celecoxib |
Antibacterial | Disruption of cell wall synthesis | Significant MIC values against multiple strains |
Properties
IUPAC Name |
5-(chloromethyl)-1-propan-2-ylpyrazole | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2/c1-6(2)10-7(5-8)3-4-9-10/h3-4,6H,5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDPJNDEFANEPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501238671 | |
Record name | 1H-Pyrazole, 5-(chloromethyl)-1-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501238671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260658-90-9 | |
Record name | 1H-Pyrazole, 5-(chloromethyl)-1-(1-methylethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1260658-90-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole, 5-(chloromethyl)-1-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501238671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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